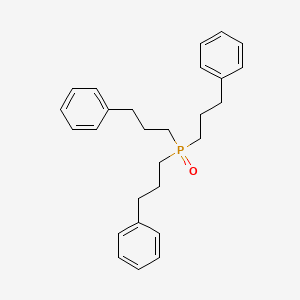
N'-(2,4-Dichlorophenyl)-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical properties and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of N’-(2,4-Dichlorophenyl)-N,N-dimethylurea often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure. The final product is then purified through crystallization or distillation to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Aplicaciones Científicas De Investigación
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-(2,4-Dichlorophenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- 2,4-Dichlorophenyl isothiocyanate
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N’-(2,4-Dichlorophenyl)-N,N-dimethylurea stands out due to its unique combination of chemical stability and reactivity. Unlike some similar compounds, it exhibits a broader range of reactivity, making it a valuable tool in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
19834-83-4 |
|---|---|
Fórmula molecular |
C9H10Cl2N2O |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3,(H,12,14) |
Clave InChI |
UZOKKCRCTNFCDX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
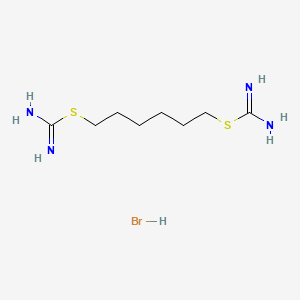
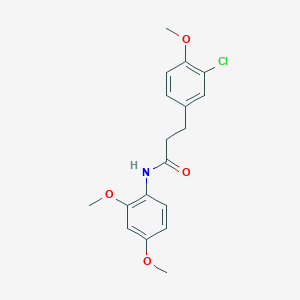

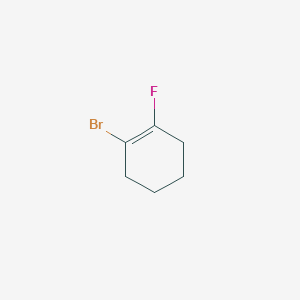
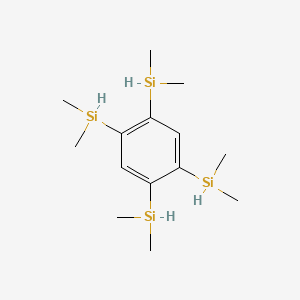

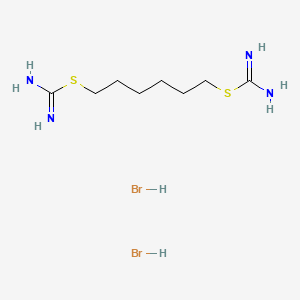
![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)
